Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate
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Overview
Description
Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate is a complex organic compound known for its unique diazo functional group Diazo compounds are characterized by the presence of two linked nitrogen atoms (N=N), which impart significant reactivity and versatility in chemical synthesis
Preparation Methods
The synthesis of Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate typically involves the reaction of diazo compounds with other organic molecules. One common method is the Wolff rearrangement, where diazo ketones derived from amino acids undergo a rearrangement to form the desired product . This method is advantageous due to its efficiency and the ability to produce the compound in relatively high yields.
Industrial production methods often involve multicomponent reactions, where three or more compounds react in a highly selective manner to form complex organic molecules . These reactions are favored for their atom economy, cost-effectiveness, and structural diversity.
Chemical Reactions Analysis
Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazo group into other functional groups, such as amines.
Substitution: The diazo group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate involves the reactivity of the diazo group. The diazo group can undergo various transformations, including cycloaddition reactions, denitrogenation, and radical formation . These reactions often involve the formation of reactive intermediates, which then interact with other molecules to form the final products.
Comparison with Similar Compounds
Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate can be compared with other diazo compounds, such as diazoacetyl-DL-norleucine methyl ester. While both compounds contain the diazo functional group, this compound is unique due to its specific structure and the presence of the isoindolinepropionate moiety. This structural difference imparts distinct reactivity and applications, making it a valuable compound in various fields.
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique diazo functional group and specific structure make it an important reagent in organic synthesis and a promising candidate for further research and development.
Properties
CAS No. |
97722-80-0 |
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Molecular Formula |
C15H13N3O5 |
Molecular Weight |
315.28 g/mol |
IUPAC Name |
methyl 6-diazo-3-(1,3-dioxoisoindol-2-yl)-5-oxohexanoate |
InChI |
InChI=1S/C15H13N3O5/c1-23-13(20)7-9(6-10(19)8-17-16)18-14(21)11-4-2-3-5-12(11)15(18)22/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
MRXIJZYJDNDQQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CC(=O)C=[N+]=[N-])N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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